Cas no 2665663-19-2 (Ethyl 2-(2-chloropyrimidin-4-yl)propanoate)
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-chloro-α-methyl-4-pyrimidineacetate
- D78981
- 2665663-19-2
- PS-16203
- ethyl 2-(2-chloropyrimidin-4-yl)propanoate
- MFCD32862052
- Ethyl 2-(2-chloropyrimidin-4-yl)propanoate
-
- MDL: MFCD32862052
- Inchi: 1S/C9H11ClN2O2/c1-3-14-8(13)6(2)7-4-5-11-9(10)12-7/h4-6H,3H2,1-2H3
- InChI Key: MIGHKVZCOULQLC-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC(C(C(=O)OCC)C)=N1
Computed Properties
- Exact Mass: 214.0509053g/mol
- Monoisotopic Mass: 214.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 52.1Ų
Experimental Properties
- Density: 1.230±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 323.5±17.0 °C(Predicted)
- pka: -1.42±0.31(Predicted)
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1006373-1G |
ethyl 2-(2-chloropyrimidin-4-yl)propanoate |
2665663-19-2 | 97% | 1g |
$620 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1006373-5G |
ethyl 2-(2-chloropyrimidin-4-yl)propanoate |
2665663-19-2 | 97% | 5g |
$1870 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1006373-10G |
ethyl 2-(2-chloropyrimidin-4-yl)propanoate |
2665663-19-2 | 97% | 10g |
$3120 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1006373-25G |
ethyl 2-(2-chloropyrimidin-4-yl)propanoate |
2665663-19-2 | 97% | 25g |
$5345 | 2024-05-23 | |
| Aaron | AR024TZK-5g |
ethyl 2-(2-chloropyrimidin-4-yl)propanoate |
2665663-19-2 | 97% | 5g |
$1721.00 | 2025-02-13 | |
| Aaron | AR024TZK-1g |
ethyl 2-(2-chloropyrimidin-4-yl)propanoate |
2665663-19-2 | 97% | 1g |
$572.00 | 2025-02-13 | |
| Aaron | AR024TZK-500mg |
ethyl 2-(2-chloropyrimidin-4-yl)propanoate |
2665663-19-2 | 97% | 500mg |
$381.00 | 2025-02-13 | |
| eNovation Chemicals LLC | Y1006373-100mg |
ethyl 2-(2-chloropyrimidin-4-yl)propanoate |
2665663-19-2 | 97% | 100mg |
$195 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1006373-250mg |
ethyl 2-(2-chloropyrimidin-4-yl)propanoate |
2665663-19-2 | 97% | 250mg |
$255 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1006373-500mg |
ethyl 2-(2-chloropyrimidin-4-yl)propanoate |
2665663-19-2 | 97% | 500mg |
$410 | 2025-02-19 |
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate Suppliers
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Ethyl 2-(2-chloropyrimidin-4-yl)propanoate
Comprehensive Overview of Ethyl 2-(2-chloropyrimidin-4-yl)propanoate (CAS No. 2665663-19-2)
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate (CAS No. 2665663-19-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This ester derivative, characterized by its chloropyrimidine core, serves as a versatile intermediate in synthetic chemistry. Its unique molecular structure, combining a propanoate moiety with a 2-chloropyrimidine ring, enables diverse applications in drug discovery and fine chemical synthesis.
The growing demand for heterocyclic compounds in modern chemistry has positioned Ethyl 2-(2-chloropyrimidin-4-yl)propanoate as a valuable building block. Researchers frequently explore its reactivity in cross-coupling reactions, nucleophilic substitutions, and catalytic transformations, making it a subject of interest in peer-reviewed journals and patent applications. Its CAS No. 2665663-19-2 serves as a critical identifier for regulatory compliance and literature searches.
In the context of current scientific trends, this compound aligns with the search for sustainable synthetic methodologies and green chemistry approaches. Many users inquire about its role in API (Active Pharmaceutical Ingredient) synthesis or its potential as a precursor for crop protection agents. The 2-chloropyrimidine fragment, in particular, is frequently investigated for its bioisosteric properties in medicinal chemistry.
From a technical perspective, Ethyl 2-(2-chloropyrimidin-4-yl)propanoate exhibits distinct physicochemical properties that influence its handling and applications. Its ester functionality provides opportunities for further derivatization, while the chlorine substituent offers a reactive site for selective modifications. These features are often discussed in forums focusing on structure-activity relationships (SAR) and molecular design.
The compound's relevance extends to emerging fields like precision agriculture and bioconjugation techniques, where researchers seek answers about its stability under various conditions or compatibility with enzymatic systems. Analytical chemists frequently examine its characterization data, including NMR spectra and HPLC purity profiles, which are essential for quality control in industrial applications.
Innovation in catalytic processes has opened new possibilities for utilizing CAS No. 2665663-19-2 in flow chemistry and continuous manufacturing systems. This addresses the pharmaceutical industry's need for process intensification and cost-effective synthesis routes. The compound's scalability and synthetic accessibility make it a practical choice for both academic and industrial laboratories.
Environmental considerations surrounding chlorinated compounds have led to increased scrutiny of their ecological impact. However, Ethyl 2-(2-chloropyrimidin-4-yl)propanoate demonstrates favorable biodegradation potential in controlled studies, a topic frequently searched by environmental chemists. Proper waste management protocols and green alternatives for its synthesis remain active areas of investigation.
The compound's patent landscape reveals numerous applications in small molecule therapeutics, particularly in kinase inhibitor development. This connects to popular searches about targeted cancer therapies and personalized medicine approaches. Its molecular weight and lipophilicity parameters fall within desirable ranges for drug-like properties, explaining its prevalence in medicinal chemistry literature.
From a commercial standpoint, suppliers of CAS No. 2665663-19-2 emphasize its batch-to-batch consistency and regulatory documentation, addressing common purchaser concerns. The global market for such high-value intermediates continues to expand, driven by demand from contract research organizations and specialty chemical manufacturers.
Recent advancements in computational chemistry have enabled better prediction of Ethyl 2-(2-chloropyrimidin-4-yl)propanoate's behavior in complex systems. Molecular modeling studies explore its binding affinities and metabolic pathways, topics that generate substantial interest in online scientific communities. These digital approaches complement traditional laboratory investigations of this multifunctional compound.
Quality assurance protocols for 2665663-19-2 typically involve rigorous spectroscopic verification and chromatographic analysis, addressing common queries about material characterization. The compound's storage stability under various conditions and compatibility with common solvents are frequently discussed technical aspects in product documentation.
Looking forward, Ethyl 2-(2-chloropyrimidin-4-yl)propanoate maintains its position as a compound of interest due to its structural versatility and synthetic utility. Ongoing research explores its potential in photopharmacology and bioorthogonal chemistry, aligning with cutting-edge trends in chemical biology. Its balanced combination of reactivity and stability ensures continued relevance across multiple scientific disciplines.
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